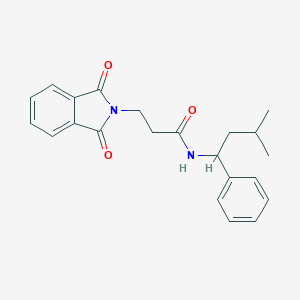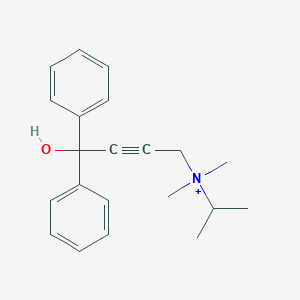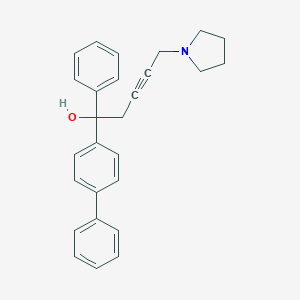![molecular formula C18H16N4OS B286678 4-[6-(2,4-Dimethylphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]phenyl methyl ether](/img/structure/B286678.png)
4-[6-(2,4-Dimethylphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]phenyl methyl ether
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-[6-(2,4-Dimethylphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]phenyl methyl ether is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields. This compound belongs to the family of triazolothiadiazole derivatives, which have been studied extensively for their biological activities.
Mécanisme D'action
The exact mechanism of action of this compound is not fully understood. However, it has been reported to exhibit inhibitory activity against various enzymes such as acetylcholinesterase, butyrylcholinesterase, and tyrosinase. It has also been shown to possess antioxidant and antimicrobial properties.
Biochemical and Physiological Effects:
Studies have shown that the compound 4-[6-(2,4-Dimethylphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]phenyl methyl ether exhibits significant biochemical and physiological effects. It has been reported to possess anti-inflammatory, analgesic, and antipyretic activities. It also exhibits potential neuroprotective effects and has been studied for its potential use in the treatment of Alzheimer's disease.
Avantages Et Limitations Des Expériences En Laboratoire
The compound 4-[6-(2,4-Dimethylphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]phenyl methyl ether has several advantages for lab experiments. It is relatively easy to synthesize and has been shown to possess a wide range of biological activities. However, its limitations include its low solubility in water, which can make it difficult to use in certain experiments.
Orientations Futures
There are several future directions for the study of 4-[6-(2,4-Dimethylphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]phenyl methyl ether. One potential direction is the development of new derivatives with enhanced biological activities. Another direction is the study of its potential applications in the field of material science, such as its use as a catalyst or in the development of new materials. Additionally, further research is needed to fully understand its mechanism of action and potential use in the treatment of various diseases.
In conclusion, the compound 4-[6-(2,4-Dimethylphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]phenyl methyl ether has gained attention in the scientific community due to its potential applications in various fields. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed. Further research is needed to fully understand its potential applications and mechanism of action.
Méthodes De Synthèse
The synthesis of 4-[6-(2,4-Dimethylphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]phenyl methyl ether involves the reaction of 2,4-dimethylphenyl hydrazine with 4-(4-chlorophenyl)-6-(4-methoxyphenyl) pyrimidine-2-thiol in the presence of a base such as potassium carbonate. The resulting product is then treated with methyl iodide to obtain the final compound.
Applications De Recherche Scientifique
The compound 4-[6-(2,4-Dimethylphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]phenyl methyl ether has been studied for its potential applications in various fields such as medicinal chemistry, material science, and environmental science.
Propriétés
Formule moléculaire |
C18H16N4OS |
|---|---|
Poids moléculaire |
336.4 g/mol |
Nom IUPAC |
6-(2,4-dimethylphenyl)-3-(4-methoxyphenyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole |
InChI |
InChI=1S/C18H16N4OS/c1-11-4-9-15(12(2)10-11)17-21-22-16(19-20-18(22)24-17)13-5-7-14(23-3)8-6-13/h4-10H,1-3H3 |
Clé InChI |
PGKZSXDPQMFMER-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C(C=C1)C2=NN3C(=NN=C3S2)C4=CC=C(C=C4)OC)C |
SMILES canonique |
CC1=CC(=C(C=C1)C2=NN3C(=NN=C3S2)C4=CC=C(C=C4)OC)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![2,2-diphenyl-N-[1-(5,6,7,8-tetrahydronaphthalen-2-yl)ethyl]propanamide](/img/structure/B286597.png)
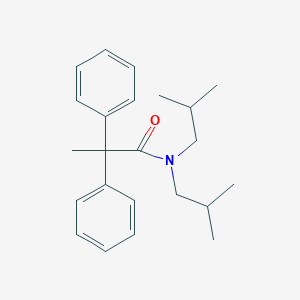
![N-[1-(1-adamantyl)ethyl]-2,2-diphenylpropanamide](/img/structure/B286599.png)
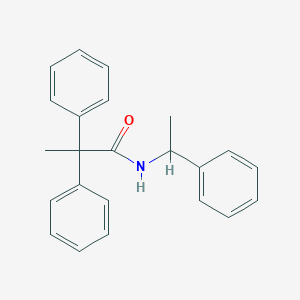
![N-[cyclopentyl(phenyl)methyl]-3-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)propanamide](/img/structure/B286602.png)
![3-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-[1-(5,6,7,8-tetrahydro-2-naphthalenyl)ethyl]propanamide](/img/structure/B286603.png)
